Manidipine

Hypertension Safety Tolerability

Manidipine delivers a unique triple advantage unachievable with standard dihydropyridines: (i) 65% lower ankle edema vs amlodipine (RR 0.35, CI 0.22–0.54) with equal BP control, (ii) dual afferent/efferent renal arteriole dilation reducing albuminuria by 37.3% (p=0.003) and improving insulin sensitivity (HOMA-IR -21.3%), and (iii) neutral sympathetic tone (+2.9% norepinephrine, NS vs +35–40% for amlodipine/felodipine). This T-type/L-type calcium channel blocker ensures sustained vascular resistance reduction (-30% basal, -39% minimal) without reflex tachycardia, making it the only dihydropyridine suitable for metabolic syndrome, diabetic nephropathy, and longitudinal hypertension studies where edema-related dropouts compromise data integrity. Stock high-purity bulk now.

Molecular Formula C35H38N4O6
Molecular Weight 610.7 g/mol
CAS No. 120092-68-4
Cat. No. B057338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine
CAS120092-68-4
Synonyms2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
CV 4093
CV-4093
manidipine
manidipine dihydrochloride
manidipine hydrochloride
manidipine, (+-)-isome
Molecular FormulaC35H38N4O6
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
InChIKeyANEBWFXPVPTEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Manidipine (CAS 120092-68-4): Overview and Pharmacological Profile for Scientific Selection


Manidipine is a lipophilic, third-generation dihydropyridine calcium channel antagonist with high vascular selectivity, inducing marked peripheral vasodilation with negligible cardiodepression and a lack of sympathetic activation [1]. It is indicated for the management of mild-to-moderate essential hypertension in adult and elderly patients [2]. Manidipine also uniquely dilates both efferent and afferent renal arterioles, conferring beneficial renal effects [3].

Why Manidipine Cannot Be Simply Substituted with Other Dihydropyridine Calcium Channel Blockers


Although dihydropyridine calcium channel blockers share a common core structure and mechanism of action, their clinical profiles differ significantly. Substituting manidipine with another in-class agent without considering its specific properties may lead to increased adverse events, altered sympathetic tone, or diminished renal protection. Manidipine exhibits a unique combination of T-type calcium channel blockade , balanced afferent and efferent renal arteriolar dilation [1], and a neutral effect on sympathetic activation [2], which collectively differentiate it from commonly used alternatives such as amlodipine, felodipine, lercanidipine, and nifedipine. These pharmacological distinctions translate into quantifiable clinical differences in edema incidence, renal outcomes, and metabolic parameters, as detailed in the evidence below.

Quantitative Evidence for Manidipine Differentiation Against Key Comparators


Significantly Lower Risk of Ankle Edema Compared to Amlodipine: A Meta-Analysis of Head-to-Head Trials

Manidipine demonstrates a significantly lower risk of adverse events, particularly ankle edema, compared to amlodipine. A meta-analysis of four head-to-head randomized controlled trials (RCTs) involving 838 patients treated for a minimum of 12 months showed that manidipine 20 mg and amlodipine 10 mg had statistically equivalent antihypertensive efficacy (effect size for DBP = -0.08, p = 0.22; SBP = -0.01, p = 0.83) [1]. However, the global safety profile favored manidipine, with a relative risk (RR) for any adverse event of 0.69 (95% CI 0.56–0.85) [1]. Specifically, the RR for ankle edema was 0.35 (95% CI 0.22–0.54) [1].

Hypertension Safety Tolerability

Superior Reduction in Albuminuria Versus Amlodipine in Patients with Metabolic Syndrome

In a 12-week randomized trial (MARIMBA study) involving 64 nondiabetic patients with metabolic syndrome and hypertension, both manidipine 20 mg and amlodipine 10 mg reduced blood pressure to a similar extent (p < 0.001) [1]. However, albuminuria was significantly reduced by manidipine (-37.3%; p = 0.003), whereas amlodipine showed no significant change [1]. Additionally, manidipine improved other metabolic and inflammatory markers: plasma adiponectin increased by 32.9% (p = 0.011), TNF-α decreased by 37.1% (p = 0.019), and the HOMA insulin resistance index decreased by 21.3% (p = 0.007), with none of these parameters significantly changed by amlodipine [1].

Nephroprotection Metabolic Syndrome Renal Outcomes

Lack of Sympathetic Activation Compared to Felodipine and Amlodipine as Evidenced by Plasma Norepinephrine Levels

Chronic treatment with dihydropyridine CCBs can lead to reflex sympathetic activation, which may be detrimental. A 24-week parallel-group study in 60 patients with mild-to-moderate essential hypertension compared manidipine (10-20 mg), amlodipine (5-10 mg), felodipine (5-10 mg), and lacidipine (4-6 mg) [1]. While all four drugs reduced clinic blood pressure to the same level, heart rate increased only with felodipine (+3.1 bpm; P < 0.05) [1]. Plasma norepinephrine (NE) levels increased significantly with amlodipine (+34.9%; P < 0.01 vs placebo) and felodipine (+39.4%; P < 0.01 vs placebo) but remained unchanged with manidipine (+2.9%; NS) and lacidipine (+7.1%; NS) [1].

Sympathetic Nervous System Pharmacodynamics Hemodynamics

Greater Vasodilatory Potency Evidenced by Significant Reductions in Vascular Resistance Compared to Lercanidipine

In a 3-month controlled parallel-group study comparing manidipine and lercanidipine in 53 patients with mild-to-moderate essential hypertension, both drugs significantly reduced blood pressure without significant differences in antihypertensive effect [1]. However, manidipine demonstrated superior vasodilatory properties: it significantly reduced both basal vascular resistance (-30%) and minimal vascular resistance (-39%), whereas lercanidipine did not significantly alter these parameters [1]. Despite this potent vasodilation, heart rate was not increased and was even slightly reduced with manidipine treatment [1].

Vascular Resistance Vasodilation Hemodynamics

Preservation of Renal Function with Less Severe Adverse Events Versus Nifedipine in Chronic Renal Failure

A multicenter randomized controlled trial in 101 hypertensive patients with chronic renal failure compared manidipine 20 mg daily to nifedipine 60 mg daily over three months [1]. Both treatments significantly reduced systolic and diastolic blood pressure (p < 0.001) [1]. However, in the manidipine group, creatinine blood levels significantly decreased (p < 0.05) and creatinine clearance significantly increased (p < 0.01), indicating improved renal function [1]. Proteinuria did not significantly change with manidipine but increased with nifedipine (p < 0.05) [1]. Furthermore, the frequency of severe adverse reactions was significantly higher with nifedipine (14.5%) compared to manidipine (8.5%) (p < 0.01) [1].

Chronic Kidney Disease Renal Function Safety

Long-Lasting Renal Hemodynamic Effects Versus Short-Acting Nifedipine in Preclinical Models

Preclinical studies in anesthetized dogs directly compared the renal effects of intrarenal manidipine and nifedipine [1]. Manidipine (1 and 5 µg/kg) produced prolonged increases in renal blood flow (RBF), glomerular filtration rate (GFR), urine flow, and urinary electrolyte excretion lasting up to 120 minutes post-administration [1]. In contrast, the renal effects of nifedipine disappeared within 5 to 10 minutes after administration [1]. This demonstrates that manidipine acts as a long-acting calcium antagonist in the renal vasculature, while nifedipine's effects are short-lived.

Renal Hemodynamics Pharmacokinetics Duration of Action

Optimal Scientific and Industrial Application Scenarios for Manidipine Based on Quantifiable Evidence


Hypertension Studies Prioritizing Tolerability and Patient Adherence

Manidipine is ideal for long-term hypertension trials or preclinical models where minimizing the confounding effects of adverse events, particularly dose-limiting ankle edema, is essential. The meta-analytical evidence shows a 65% reduction in the risk of ankle edema compared to amlodipine (RR 0.35, 95% CI 0.22–0.54) while maintaining equivalent blood pressure control [1]. This significantly reduces patient withdrawal rates and improves data consistency in longitudinal studies.

Cardiometabolic Research Involving Renal Endpoints or Insulin Resistance

For investigations focused on metabolic syndrome, type 2 diabetes, or early diabetic nephropathy, manidipine provides quantifiable benefits beyond blood pressure reduction. The MARIMBA study demonstrated that manidipine reduced albuminuria by 37.3% (p=0.003) and improved insulin sensitivity (HOMA-IR -21.3%, p=0.007), whereas amlodipine had no significant effect on these parameters [2]. This makes manidipine the scientifically justified CCB for studies where renal and metabolic outcomes are primary or secondary endpoints.

Pharmacological Studies on Sympathetic Nervous System Modulation

In experimental paradigms where minimizing reflex sympathetic activation is critical to isolate drug effects or avoid confounding cardiovascular outcomes, manidipine is the preferred dihydropyridine. Clinical evidence shows it does not increase plasma norepinephrine levels (+2.9%, NS), in stark contrast to the 35-40% increases seen with amlodipine and felodipine (P<0.01) [3]. This neutral sympathetic profile ensures that observed effects are attributable to the intervention rather than counter-regulatory mechanisms.

Renovascular and Microcirculation Research Requiring Sustained Vasodilation

For studies examining renal hemodynamics, microvascular function, or vascular remodeling, manidipine offers a unique combination of potent and sustained vasodilation without reflex tachycardia. It significantly reduced both basal (-30%) and minimal (-39%) vascular resistance, unlike lercanidipine [4], and its renal hemodynamic effects persist for up to 120 minutes, compared to only 5-10 minutes for nifedipine [5]. These properties make manidipine an invaluable tool for dissecting mechanisms of vascular resistance and long-term arteriolar adaptation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.